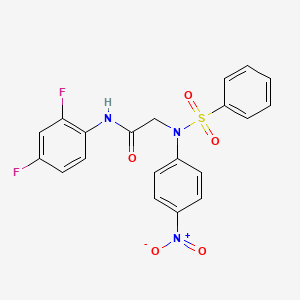![molecular formula C18H23BrClNO3 B4025900 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride](/img/structure/B4025900.png)
1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride
Overview
Description
1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride is a complex organic compound that features a combination of benzyl, hydroxyethyl, bromophenoxy, and propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride typically involves multiple steps:
-
Formation of the Benzyl(2-hydroxyethyl)amino Intermediate:
- React benzylamine with ethylene oxide under controlled conditions to form benzyl(2-hydroxyethyl)amine.
- Reaction conditions: Typically carried out in an inert atmosphere with a suitable solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
-
Synthesis of 3-(4-bromophenoxy)propan-2-ol:
- React 4-bromophenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 3-(4-bromophenoxy)propan-2-ol.
- Reaction conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures (50-70°C).
-
Coupling of Intermediates:
- Combine the benzyl(2-hydroxyethyl)amine intermediate with 3-(4-bromophenoxy)propan-2-ol under acidic conditions to form the final product.
- Reaction conditions: This step often requires a catalyst and is performed at room temperature.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenoxy group can be reduced to form phenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of benzyl(2-oxoethyl)amino derivatives.
Reduction: Formation of 4-phenoxypropan-2-ol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
- 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol;hydrochloride
- 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-fluorophenoxy)propan-2-ol;hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making this compound more versatile in synthetic applications.
Properties
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3.ClH/c19-16-6-8-18(9-7-16)23-14-17(22)13-20(10-11-21)12-15-4-2-1-3-5-15;/h1-9,17,21-22H,10-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVPKVLHQFKYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(COC2=CC=C(C=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4025817.png)
![[2-bromo-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B4025834.png)
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4025841.png)

![(5E)-1-(3-methoxyphenyl)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4025862.png)
![2-[4-(5-fluoropyridin-2-yl)-1H-pyrazol-1-yl]-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B4025871.png)
![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4025877.png)
![1-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B4025880.png)
![2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B4025887.png)
![2-methoxy-N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4025891.png)
![4-butoxy-N-{2-(4-isopropoxyphenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4025903.png)
![3-methyl-N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl]butanamide](/img/structure/B4025906.png)
![N-bicyclo[2.2.1]hept-2-yl-2,5-dichlorobenzenesulfonamide](/img/structure/B4025914.png)
![N-{2-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-3-thienyl}acetamide](/img/structure/B4025926.png)
